1-Bromo-3-(4-ethoxybenzyl)benzene

Pharmaceutical impurity profiling Lipophilicity modulation Chromatographic method development

This meta-brominated diarylmethane is the designated reference standard for Dapagliflozin Impurity 71 (Impurity 19). Its distinct 4-ethoxy substitution and 3-bromo regiochemistry ensure precise HPLC retention time identification, satisfying ICH Q3A impurity profiling requirements for ANDA submissions. The bifunctional scaffold also enables sequential Suzuki-Miyaura coupling and electrophilic aromatic substitution for hit-to-lead SAR exploration. Procure in ≥98% purity with full COA to support analytical method validation, process impurity fate studies, or medicinal chemistry elaboration.

Molecular Formula C15H15BrO
Molecular Weight 291.18 g/mol
Cat. No. B8514258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-3-(4-ethoxybenzyl)benzene
Molecular FormulaC15H15BrO
Molecular Weight291.18 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)CC2=CC(=CC=C2)Br
InChIInChI=1S/C15H15BrO/c1-2-17-15-8-6-12(7-9-15)10-13-4-3-5-14(16)11-13/h3-9,11H,2,10H2,1H3
InChIKeyNZKWIAVSCANBMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-3-(4-ethoxybenzyl)benzene CAS 898538-17-5: Technical Specifications and Structural Classification for Procurement


1-Bromo-3-(4-ethoxybenzyl)benzene (CAS 898538-17-5, molecular formula C₁₅H₁₅BrO, molecular weight 291.18 g/mol) is a meta-brominated diarylmethane derivative that serves as both a designated impurity reference standard for the SGLT2 inhibitor dapagliflozin and a versatile aryl bromide building block for Suzuki-Miyaura cross-coupling reactions . The compound features a bromine atom at the 3-position of one phenyl ring and a 4-ethoxybenzyl substituent at the 1-position, creating a bifunctional scaffold that enables orthogonal reactivity through the aryl bromide handle while the ethoxy group modulates electron density and lipophilicity . Commercially available in purity grades ranging from 95% to ≥98%, this compound is primarily procured for pharmaceutical impurity profiling, analytical method validation, and medicinal chemistry scaffold elaboration .

Why 1-Bromo-3-(4-ethoxybenzyl)benzene Cannot Be Interchanged with Related Aryl Bromides in Critical Applications


Generic substitution of 1-bromo-3-(4-ethoxybenzyl)benzene with structurally adjacent analogs such as 1-bromo-3-(4-methoxybenzyl)benzene or 1-bromo-4-(4-ethoxybenzyl)benzene introduces quantifiable deviations in molecular recognition, physicochemical properties, and regulatory standing that can invalidate analytical method qualification or alter synthetic outcomes . The 4-ethoxy substituent confers distinct lipophilicity and electronic character compared to the 4-methoxy variant, affecting both chromatographic retention behavior and metabolic liability in drug substance impurity profiling . Furthermore, bromine positional isomerism (meta vs. para) determines the regiochemical outcome of cross-coupling reactions and dictates whether a given impurity peak corresponds to a compendial reference standard versus a structurally distinct, non-qualified contaminant [1].

1-Bromo-3-(4-ethoxybenzyl)benzene: Quantitative Comparative Evidence for Scientific Selection


Molecular Weight and Calculated LogP Differentiation versus 4-Methoxy Analog

Relative to its 4-methoxy analog (1-bromo-3-(4-methoxybenzyl)benzene, CAS 53039-49-9), 1-bromo-3-(4-ethoxybenzyl)benzene exhibits a quantifiable increase in molecular weight (+14.02 g/mol) and calculated lipophilicity . The ethoxy group replaces the methoxy substituent, extending the alkyl chain by one methylene unit, which increases the compound‘s retention time in reversed-phase HPLC and alters its partitioning behavior in liquid-liquid extraction workflows .

Pharmaceutical impurity profiling Lipophilicity modulation Chromatographic method development

Meta-Bromine Positional Isomerism: Biological Activity Differential versus Para-Substituted Analogs

The meta-bromine substitution pattern of 1-bromo-3-(4-ethoxybenzyl)benzene distinguishes it from para-brominated diarylmethane analogs, with class-level evidence indicating that bromine positional isomerism in benzylbenzene SGLT2 inhibitor scaffolds alters biological recognition and synthetic utility [1]. In dapagliflozin synthesis, the specific meta-bromo configuration corresponds to a structurally defined process-related impurity (Impurity 71 / Impurity 19), whereas para-bromo isomers represent distinct chemical entities that would not co-elute under validated HPLC conditions and are not designated as compendial reference standards for this drug substance [2].

SGLT2 inhibitor intermediates Positional isomer SAR Drug substance impurity qualification

Purity Grade Stratification: ≥98% Analytical Standard vs. 95% Research Grade

Commercial sources of 1-bromo-3-(4-ethoxybenzyl)benzene are offered at two distinct purity tiers with documented specifications: research-grade material typically at 95% purity, and analytical reference standard grade at ≥98% purity with certificates of analysis (COA) and optional USP/EP traceability . The ≥98% grade is specifically warranted for use as an impurity reference standard in validated HPLC methods for dapagliflozin related substances testing, while the 95% grade is suitable for synthetic intermediate applications where trace impurity profiles are less critical .

Analytical method validation Reference standard procurement Impurity quantification

Aryl Bromide Reactivity in Suzuki-Miyaura Cross-Coupling: Orthogonal Functional Handle

The aryl bromide moiety of 1-bromo-3-(4-ethoxybenzyl)benzene serves as a competent electrophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling selective C-C bond formation at the bromine-bearing position . This reactivity profile is orthogonal to the 4-ethoxybenzyl group, which remains intact under standard coupling conditions (Pd catalyst, aqueous base, 1,4-dioxane or THF, 60-80°C) and can subsequently undergo independent functionalization via electrophilic aromatic substitution at positions activated by the electron-donating ethoxy substituent [1]. The dual-functional architecture allows sequential diversification strategies not achievable with simpler monofunctional aryl bromides or with analogs lacking the ethoxy directing group.

Cross-coupling chemistry Medicinal chemistry building blocks Scaffold diversification

1-Bromo-3-(4-ethoxybenzyl)benzene: Validated Application Scenarios Based on Quantitative Evidence


Dapagliflozin Impurity Reference Standard for ANDA/NDA Analytical Method Validation

This compound in ≥98% purity grade with COA serves as a qualified reference standard (Dapagliflozin Impurity 71 / Impurity 19) for HPLC method development and validation in generic dapagliflozin drug product applications [1]. The specific meta-bromine substitution pattern and 4-ethoxy substituent ensure accurate retention time identification and quantification of this process-related impurity, satisfying ICH Q3A requirements for impurity profiling in regulatory submissions [2].

Medicinal Chemistry Scaffold for Orthogonal Sequential Diversification

The bifunctional architecture enables two-step diversification workflows where the aryl bromide undergoes Suzuki-Miyaura coupling to install a first diversity element, followed by electrophilic aromatic substitution at the ethoxy-activated ring to introduce a second functional moiety [1]. This orthogonal reactivity is particularly valuable in hit-to-lead optimization campaigns where efficient SAR exploration of diarylmethane-based pharmacophores is required [2].

SGLT2 Inhibitor Process Development and Impurity Fate Mapping

As a documented process-related impurity in dapagliflozin manufacturing, 1-bromo-3-(4-ethoxybenzyl)benzene is used in process development laboratories to establish impurity fate and purge studies [1]. Quantifying the carryover of this specific brominated intermediate through downstream synthetic steps enables demonstration of process control and supports setting appropriate specification limits for drug substance release testing [2].

Chromatographic Method Development for Structurally Similar Impurity Resolution

The compound‘s distinct molecular weight (291.18 g/mol) and calculated lipophilicity differentiate it from the 4-methoxy analog (MW 277.16 g/mol), providing a measurable basis for developing HPLC methods that resolve these two structurally related impurities [1]. This resolution capability is critical for demonstrating method specificity when both ethoxy and methoxy impurities may co-occur in SGLT2 inhibitor drug substance batches [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Bromo-3-(4-ethoxybenzyl)benzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.